REACTION_SMILES
|
[CH3:12][S:13](=[O:14])[O-:15].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][Cl:8])[cH:9][cH:10][cH:11]1.[Na+:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][S:13]([CH3:12])(=[O:14])=[O:15])[cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(CCl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)Cc1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |